2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS2/c14-10-4-7(11(15)20-10)12(18)17-13-8(5-16)6-2-1-3-9(6)19-13/h4H,1-3H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGNHPMJCZTRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring is constructed through cyclization reactions.
Introduction of the cyano group: The cyano group is introduced via nucleophilic substitution reactions.
Chlorination: The thiophene ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and coupling agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Chlorine Sites
The electron-deficient dichlorothiophene ring undergoes nucleophilic substitution, particularly at the 2- and 5-positions. This reactivity is leveraged to introduce heterocyclic or amine-based substituents.
Example Reaction:
Replacement of chlorine with amines under basic conditions:
text2,5-dichloro-thiophene-3-carboxamide + Primary Amine → 2-amino-5-chloro-thiophene-3-carboxamide + HCl
Conditions:
Table 1: Substitution Reactivity with Amines
| Amine Reagent | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| Benzylamine | 2-Benzylamino-5-chloro derivative | 78% | |
| Piperidine | 2-Piperidinyl-5-chloro derivative | 82% |
Carboxamide Hydrolysis
The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, enabling further derivatization.
Acidic Hydrolysis:
textCarboxamide + H₂O/HCl → Carboxylic Acid + NH₄Cl
Conditions:
-
6M HCl, reflux, 8–10 hours
Basic Hydrolysis:
textCarboxamide + NaOH → Sodium Carboxylate + NH₃
Conditions:
Cyano Group Transformations
The 3-cyano group on the cyclopenta[b]thiophene moiety participates in reduction and hydration reactions:
Reduction to Primary Amine:
textCyano → NH₂ (using LiAlH₄ or H₂/Pd-C)
Conditions:
Hydration to Amide:
textCyano → CONH₂ (using H₂SO₄/H₂O)
Conditions:
-
50% H₂SO₄, 60°C, 3 hours
Electrophilic Aromatic Substitution on Thiophene
The electron-rich thiophene ring undergoes electrophilic sulfonation or nitration at the 4-position:
Nitration:
textThiophene + HNO₃/H₂SO₄ → Nitro-thiophene derivative
Conditions:
Ureido Formation via Carboxamide Activation
The carboxamide reacts with triphosgene and amines to form ureido derivatives, a key step in synthesizing biologically active analogs:
General Procedure :
-
React triphosgene with amines in 1,4-dioxane (60–70°C, 2.5–3 hours).
-
Add intermediate to the carboxamide-containing compound.
-
Isolate via precipitation and recrystallize from ethanol.
Table 2: Ureido Derivatives
| Amine Reagent | Product | Melting Point (°C) | Reference |
|---|---|---|---|
| Piperazine | Piperazine-ureido derivative | 266–268 | |
| 3,3-Dimethylurea | Dimethylureido derivative | 154–156 |
Stability and Handling Considerations
Scientific Research Applications
2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key differences :
- The carboxamide group in the target compound allows stronger hydrogen-bonding interactions compared to the ester group in the analogue .
Substituent Effects on Physicochemical Properties
Hydrogen Bonding and Crystallographic Behavior
The target compound’s carboxamide and cyano groups enable diverse hydrogen-bonding motifs, as described in graph set analysis (). These interactions likely stabilize its crystal lattice more effectively than the ester-containing analogue, which relies on weaker van der Waals forces and π-stacking. Crystallographic refinement using programs like SHELXL () would reveal distinct packing patterns: the target compound may form dimeric structures via N–H···O=C interactions, whereas the analogue’s sulfonyl and ester groups might favor layered arrangements.
Data Tables
Table 1: Substituent Comparison
Notes
Biological Activity
2,5-Dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H10Cl2N2OS
- Molecular Weight : 337.22 g/mol
- CAS Number : 462098-22-2
- Structure : The compound features a thiophene ring, which is known for its versatility in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of thiophene, including the compound , exhibit promising antimicrobial properties. A review highlighted that thiophene scaffolds can act against various bacterial strains due to their ability to interfere with bacterial cell wall synthesis and other vital processes .
Table 1: Antimicrobial Activity Data
| Compound | Target Pathogen | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| 2,5-Dichloro-N-(3-cyano...) | Streptococcus pneumoniae | Inhibition of UDP-N-acetylmuramoyl-tripeptide--D-alanyl-D-alanine ligase | 300 |
| Other Thiophene Derivatives | Various Gram-positive bacteria | Disruption of cell wall synthesis | Varies |
The primary mechanism through which this compound exerts its antimicrobial effects appears to be the inhibition of key enzymes involved in bacterial cell wall synthesis. Specifically, it targets UDP-N-acetylmuramoyl-tripeptide--D-alanyl-D-alanine ligase, which is essential for the biosynthesis of peptidoglycan, a critical component of bacterial cell walls .
Study 1: Screening for Antimicrobial Activity
In a study conducted to evaluate the efficacy of various thiophene derivatives against Gram-negative pathogens, 2,5-dichloro-N-(3-cyano...) showed significant inhibitory activity at concentrations as low as 300 nM. This study utilized a robust screening method involving hemolysis assays to determine the compound's effectiveness against enteropathogenic bacteria .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that modifications on the thiophene ring significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like chlorine enhances antibacterial potency by increasing the compound's lipophilicity and facilitating better membrane penetration .
Q & A
Q. What are the recommended synthetic routes for preparing 2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-3-carboxamide?
Answer: The compound can be synthesized via acylation of the cyclopenta[b]thiophene core. A general method involves reacting a cyclopenta[b]thiophene amine derivative (e.g., 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine) with a thiophene carbonyl chloride (e.g., 2,5-dichlorothiophene-3-carbonyl chloride) in a polar aprotic solvent like 1,4-dioxane. The reaction is typically stirred at room temperature overnight, followed by precipitation in ice/water and filtration . For analogous compounds, refluxing in ethanol with catalytic glacial acetic acid for 5 hours has also been effective, yielding crystalline products after recrystallization .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- 1H/13C-NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm for thiophene rings) and cyclopentane protons (δ 2.5–3.5 ppm). The cyano group (-CN) appears as a singlet in 13C-NMR (δ ~110–120 ppm) .
- IR Spectroscopy : Stretching vibrations for -C≡N (~2200 cm⁻¹), -C=O (amide I band, ~1650 cm⁻¹), and -C-Cl (650–800 cm⁻¹) are critical .
- LC-MS/HRMS : Molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine atoms (3:1 ratio for dichloro derivatives) validate molecular weight and purity .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the compound’s biological activity in in vitro models?
Answer:
- Antibacterial Assays : Use a microdilution method (e.g., 96-well plates) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 0.5–128 µg/mL, with ciprofloxacin as a positive control. Measure minimum inhibitory concentration (MIC) after 18–24 hours .
- Mechanistic Studies : Combine fluorescence-based assays (e.g., membrane depolarization with DiSC3(5) dye) and enzymatic inhibition (e.g., DNA gyrase/topoisomerase IV assays) to probe mode of action .
- Data Validation : Use randomized block designs with split-split plots for biological replicates to account for variability in cell lines or microbial strains .
Q. How can environmental fate and ecotoxicological risks of this compound be assessed?
Answer:
- Environmental Persistence : Conduct OECD 301 biodegradation tests in aqueous media under aerobic conditions. Monitor half-life (t½) via HPLC or LC-MS over 28 days .
- Bioaccumulation : Use logP (octanol-water partition coefficient) calculated via computational tools (e.g., EPI Suite) or measured experimentally. Values >3 indicate high bioaccumulation potential .
- Ecotoxicology : Perform acute toxicity tests on Daphnia magna (48-hour LC50) and algal growth inhibition (72-hour IC50). Compare results to regulatory thresholds (e.g., EU REACH) .
Q. How should researchers address contradictions in pharmacological data across studies?
Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values, cytotoxicity IC50) and apply statistical tests (e.g., ANOVA with Tukey’s post hoc) to identify outliers .
- Methodological Review : Compare experimental variables (e.g., solvent used in assays, cell line passage numbers) that may influence results. For example, DMSO concentrations >1% can artificially suppress microbial growth .
- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to verify target binding affinity discrepancies. Align docking scores with experimental IC50 values .
Methodological Challenges and Solutions
Q. What strategies optimize the yield of the target compound during synthesis?
Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) to accelerate acylation. For example, DMAP (5 mol%) increased yields from 65% to 85% in analogous reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance nucleophilicity of the amine group. Avoid protic solvents (e.g., ethanol) if side reactions (e.g., esterification) occur .
- Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/dioxane mixtures) to isolate pure product .
Q. How can researchers validate the absence of toxic intermediates in scaled-up synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates (e.g., unreacted isothiocyanates) .
- Genotoxicity Testing : Use Ames tests (OECD 471) with Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity of synthesis byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
